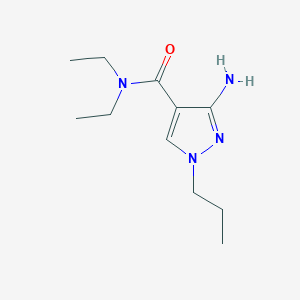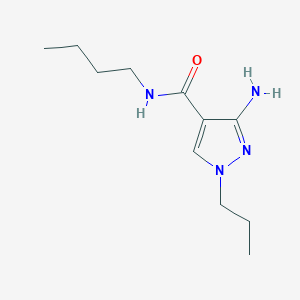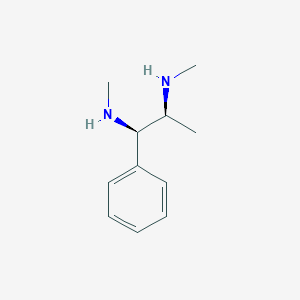
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-alpha-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . This method ensures high yields and the preservation of the chiral centers.
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The process may involve the use of Grignard reagents and subsequent reduction steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal hydrides such as sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine oxidase inhibitor, which makes it effective in the treatment of certain neurological disorders. The compound’s stereochemistry is crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-(-)-Ephedrine
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
What sets (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R,2S)-1-N,2-N-dimethyl-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12-2)11(13-3)10-7-5-4-6-8-10/h4-9,11-13H,1-3H3/t9-,11-/m0/s1 |
InChI Key |
WLFWGHGVSWNVJT-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)NC)NC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
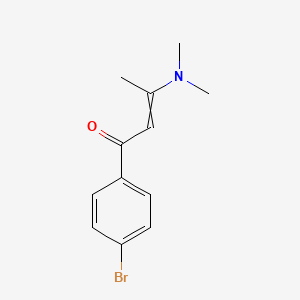
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)
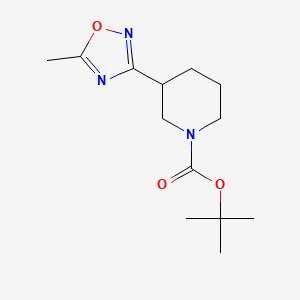
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
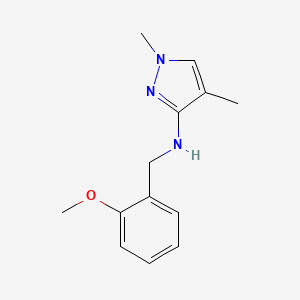
![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)
